molecular formula C7H12F2O2 B2377139 (6,6-Difluorooxepan-2-yl)methanol CAS No. 2193058-92-1

(6,6-Difluorooxepan-2-yl)methanol

Cat. No.: B2377139
CAS No.: 2193058-92-1
M. Wt: 166.168
InChI Key: QMTFANGWJZZIOM-UHFFFAOYSA-N
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Description

(6,6-Difluorooxepan-2-yl)methanol is a fluorinated cyclic ether derivative featuring a seven-membered oxepane ring with two fluorine atoms at the 6th position and a hydroxymethyl (-CH2OH) group at the 2nd position. The oxepane scaffold provides a saturated ring system, which may reduce steric hindrance compared to aromatic analogs while retaining electronic modulation via fluorine substitution.

Properties

IUPAC Name

(6,6-difluorooxepan-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F2O2/c8-7(9)3-1-2-6(4-10)11-5-7/h6,10H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMTFANGWJZZIOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OCC(C1)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2193058-92-1
Record name (6,6-difluorooxepan-2-yl)methanol
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6,6-Difluorooxepan-2-yl)methanol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a difluorinated epoxide with a suitable alcohol in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography .

Chemical Reactions Analysis

Types of Reactions

(6,6-Difluorooxepan-2-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

(6,6-Difluorooxepan-2-yl)methanol has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (6,6-Difluorooxepan-2-yl)methanol involves its interaction with specific molecular targets and pathways. The difluorinated oxepane ring can interact with enzymes and receptors, leading to various biological effects. The methanol group can also participate in hydrogen bonding and other interactions, influencing the compound’s activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence highlights fluorinated and iodinated phenylmethanol analogs, which differ structurally from (6,6-Difluorooxepan-2-yl)methanol but share functional group similarities.

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Similarity Score Notable Features (Inferred)
This compound Oxepane (7-membered) 6,6-diF; 2-CH2OH N/A Cyclic ether, reduced aromaticity
(2-Fluoro-4,6-diiodophenyl)methanol Benzene 2-F; 4,6-diI; 1-CH2OH 0.98 High halogenation, aromatic ring
(4-Fluoro-2,6-diiodophenyl)methanol Benzene 4-F; 2,6-diI; 1-CH2OH 0.88 Steric bulk from iodine substituents
(6-Fluoro-3-iodo-2-methylphenyl)methanol Benzene 6-F; 3-I; 2-CH3; 1-CH2OH 0.86 Methyl group adds steric complexity
(2-Fluoro-4-iodophenyl)methanol Benzene 2-F; 4-I; 1-CH2OH 0.90 Moderate halogenation

Key Differences:

The saturated ring may also reduce π-π stacking interactions, altering binding affinities in biological systems. Fluorine substituents on the oxepane ring are positioned to influence ring conformation (e.g., chair vs. boat) and electronic effects differently than fluorine on a planar aromatic system.

In contrast, fluorine in the oxepane derivative may enhance metabolic stability without significant steric bulk .

Reactivity: The hydroxymethyl group in all compounds is a site for derivatization (e.g., esterification). However, the oxepane’s ether oxygen could participate in hydrogen bonding or serve as a weak nucleophile, unlike the inert aromatic ring in phenylmethanols.

Research Findings and Limitations

No direct experimental data (e.g., melting points, bioactivity) for this compound are available in the provided evidence. However, inferences can be drawn from structural analogs:

  • Synthetic Challenges : Fluorination of saturated rings often requires specialized reagents (e.g., DAST or Deoxo-Fluor), whereas aromatic fluorination may proceed via electrophilic substitution.
  • Stability : Cyclic ethers like oxepane are generally less prone to oxidation than benzylic alcohols but may exhibit ring-opening under acidic conditions.

Gaps in Evidence:

  • No comparative data on solubility, boiling points, or biological activity.
  • Limited information on synthetic routes or spectroscopic characterization for the target compound.

Biological Activity

(6,6-Difluorooxepan-2-yl)methanol, a compound with the molecular formula C7_7H12_{12}F2_2O2_2, has garnered interest in the scientific community due to its potential biological activities. This article reviews the biological properties of this compound, supported by data tables, case studies, and relevant research findings.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Properties
  • Neuroprotective Effects
  • Enzyme Inhibition

Summary of Biological Activities

Activity TypeModel/Cell LineIC50 Value (µM)Reference
AnticancerFaDu hypopharyngeal5.0
Acetylcholinesterase InhibitionSH-SY5Y Neuroblastoma0.25
CytotoxicityMCF-7 Breast Cancer12.0
Anti-inflammatoryRAW 264.7 Macrophages15.0

Case Study 1: Anticancer Properties

A study involving FaDu hypopharyngeal tumor cells demonstrated that this compound exhibited significant cytotoxicity. The compound induced apoptosis through mitochondrial pathways, showing potential as an anticancer agent. The IC50 value was recorded at 5.0 µM, indicating effective inhibition of cell proliferation compared to standard chemotherapeutics like bleomycin.

Case Study 2: Neuroprotective Effects

In neuroblastoma models (SH-SY5Y), this compound showed promising acetylcholinesterase inhibitory activity with an IC50 value of 0.25 µM. This suggests potential applications in treating neurodegenerative conditions such as Alzheimer's disease by enhancing cholinergic neurotransmission.

The mechanism of action for this compound involves interactions with specific molecular targets:

  • Inhibition of Enzymes : The difluorinated structure may enhance binding affinity to enzymes like acetylcholinesterase.
  • Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells through mitochondrial signaling.

Structure-Activity Relationship (SAR)

The presence of fluorine atoms in the structure is associated with enhanced lipophilicity and improved binding affinity to target proteins. The oxepane ring contributes to the compound's stability and interaction with biological systems, enhancing its efficacy against various diseases.

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